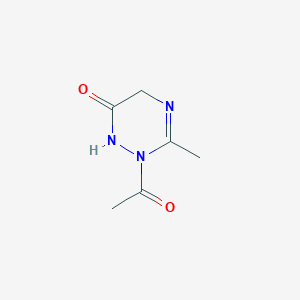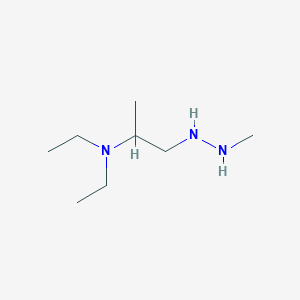
3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile is an organic compound with the molecular formula C7H5N3O It is a derivative of acrylonitrile, featuring a pyrimidine ring substituted at the 2-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile typically involves the reaction of pyrimidine-2-carbaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: 3-Oxo-2-(pyrimidin-2-yl)acrylonitrile.
Reduction: 3-Hydroxy-2-(pyrimidin-2-yl)ethylamine.
Substitution: Various substituted pyrimidine derivatives, depending on the substituent used.
Scientific Research Applications
3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(pyrimidin-4-yl)acrylonitrile
- 2-Hydroxy-2-(pyridin-3-yl)acetonitrile
- 3-Hydroxy-2-(quinoxalin-2-yl)acrylonitrile
Uniqueness
3-Hydroxy-2-(pyrimidin-2-yl)acrylonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with tailored biological activities .
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-pyrimidin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H5N3O/c8-4-6(5-11)7-9-2-1-3-10-7/h1-3,5,11H/b6-5- |
InChI Key |
QAZLUVMXEDFBCX-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)/C(=C\O)/C#N |
Canonical SMILES |
C1=CN=C(N=C1)C(=CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13106090.png)

![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
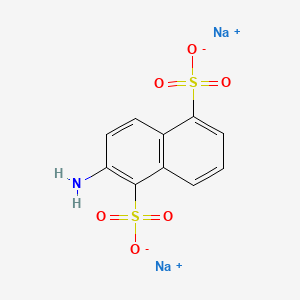
![2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole](/img/structure/B13106121.png)
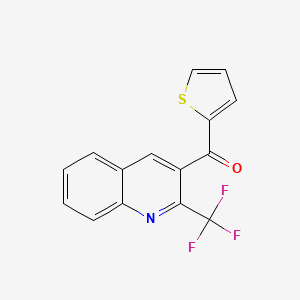
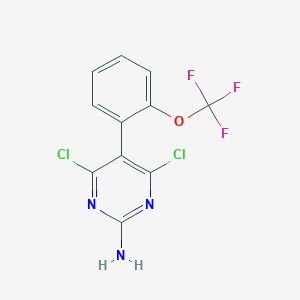
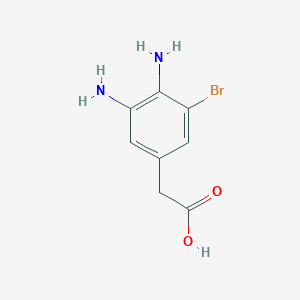
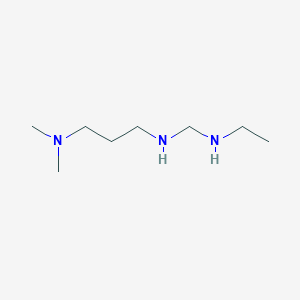
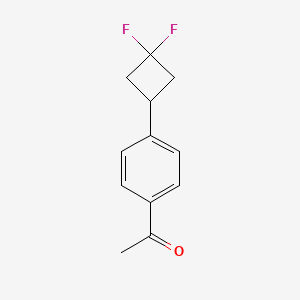
![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
